6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiazole ring could be formed via a condensation reaction, while the pyran ring might be formed via a cyclization reaction. The fluorophenyl group could be introduced via a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyran rings would likely contribute to the rigidity of the molecule, while the fluorophenyl group could introduce some electronic effects .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The thiazole ring is known to participate in various reactions such as nucleophilic substitution and oxidation . The pyran ring could potentially undergo reactions at the oxygen atom, such as alkylation. The fluorine atom on the phenyl ring could potentially be replaced via a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Synthesis and Structural Characterization
Compounds structurally similar to "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-fluorophenyl)acetate" have been synthesized and characterized, demonstrating their potential as synthons for developing novel organic materials. For example, compounds featuring pyran-2-one cores have been synthesized, showcasing their utility in creating complex organic molecules and potential applications in material science and organic electronics (Ram & Goel, 1996). Furthermore, structural characterization of such compounds, including their crystalline forms, has been performed to understand their molecular configurations, which is crucial for their applications in designing functional materials (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Activity
Derivatives of benzo[b]pyran, a core structure related to the compound , have shown anticancer activity against lung cancer cells. This demonstrates the potential of such compounds in medicinal chemistry for developing new anticancer treatments. The ability of these compounds to act against cancer cells at low concentrations compared to reference drugs highlights their significance in drug development processes (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Biological Activity
The synthesis and biological evaluation of various derivatives reveal that these compounds can exhibit significant antibacterial and antitubercular activities. Such findings underscore the potential of these compounds in developing new therapeutic agents against bacterial infections and tuberculosis, which remain global health challenges (Venugopal, Sundararajan, & Choppala, 2020). Additionally, molecular docking studies have been performed to understand the interactions of these compounds with biological targets, providing insights into their mechanisms of action and guiding the optimization of their biological activities (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential uses. For example, given the presence of the thiazole ring, this compound could be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO4S2/c1-11-9-25-18(20-11)26-10-14-7-15(21)16(8-23-14)24-17(22)6-12-2-4-13(19)5-3-12/h2-5,7-9H,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVWRGSTBHUPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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